molecular formula C17H20N2OS B5750170 1-(2,4-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea

1-(2,4-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea

Cat. No.: B5750170
M. Wt: 300.4 g/mol
InChI Key: DRTWLGYIHVYXMQ-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

The synthesis of 1-(2,4-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with 2-methoxybenzylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Synthetic Route:

  • Dissolve 2,4-dimethylphenyl isothiocyanate in dichloromethane.
  • Add 2-methoxybenzylamine to the solution.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and filter the precipitate.
  • Purify the product through recrystallization or column chromatography.

Industrial Production: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

1-(2,4-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea undergoes various chemical reactions, including:

Oxidation:

  • The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction:

  • Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.

Substitution:

  • The thiourea group can undergo nucleophilic substitution reactions with electrophiles, resulting in the formation of substituted thioureas.

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.
  • Reducing agents: Lithium aluminum hydride, sodium borohydride.
  • Solvents: Dichloromethane, ethanol.

Major Products:

  • Sulfoxides, sulfones, substituted thioureas, and amines.

Scientific Research Applications

Chemistry:

  • Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

Biology:

  • Investigated for its antimicrobial and antifungal activities. It has shown promising results against certain bacterial and fungal strains.

Medicine:

  • Explored for its potential as an anticancer agent. Studies have indicated that it may inhibit the growth of certain cancer cell lines.

Industry:

  • Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea varies depending on its application:

Antimicrobial Activity:

  • The compound interacts with microbial cell membranes, disrupting their integrity and leading to cell death.

Anticancer Activity:

  • It may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation, inducing apoptosis (programmed cell death).

Catalytic Activity:

  • As a ligand, it coordinates with metal ions to form complexes that can catalyze various chemical reactions.

Comparison with Similar Compounds

  • 1-(2,4-Dimethylphenyl)-3-phenylthiourea
  • 1-(2,4-Dimethylphenyl)-3-(2-chlorobenzyl)thiourea
  • 1-(2,4-Dimethylphenyl)-3-(2-hydroxybenzyl)thiourea

Uniqueness:

  • The presence of the 2-methoxybenzyl group imparts unique electronic and steric properties to the compound, enhancing its reactivity and potential applications compared to other thiourea derivatives.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-[(2-methoxyphenyl)methyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-12-8-9-15(13(2)10-12)19-17(21)18-11-14-6-4-5-7-16(14)20-3/h4-10H,11H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTWLGYIHVYXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NCC2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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